![molecular formula C13H17ClN2O2S2 B4174464 4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4174464.png)
4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride
Übersicht
Beschreibung
4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride, commonly known as TAK-659, is a novel small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of lymphoma and leukemia.
Wirkmechanismus
TAK-659 inhibits 4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride by binding to the active site of the enzyme, preventing its activation and downstream signaling. 4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting 4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride, TAK-659 induces apoptosis and inhibits the growth of cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its direct effects on cancer cells, TAK-659 has also been shown to modulate the tumor microenvironment, leading to enhanced anti-tumor immune responses. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride, which allows for precise targeting of the B-cell receptor signaling pathway. TAK-659 has also been shown to have low toxicity in preclinical studies, making it a safe and effective tool for studying B-cell malignancies. However, TAK-659 has some limitations for use in laboratory experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of focus is the development of combination therapies that enhance the anti-tumor activity of TAK-659. Another area of interest is the identification of biomarkers that can predict response to TAK-659 treatment. Additionally, there is ongoing research on the use of TAK-659 in other B-cell malignancies, including chronic lymphocytic leukemia and Waldenstrom macroglobulinemia. Overall, TAK-659 has shown great promise as a novel therapeutic agent for the treatment of B-cell malignancies, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including lymphoma and leukemia. In these studies, TAK-659 has been shown to inhibit 4-{2-[(2-thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
4-[2-(thiophen-2-ylmethylamino)ethyl]benzenesulfonamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2.ClH/c14-19(16,17)13-5-3-11(4-6-13)7-8-15-10-12-2-1-9-18-12;/h1-6,9,15H,7-8,10H2,(H2,14,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCUUVKVGDPXPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(2-Thienylmethyl)amino]ethyl}benzenesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.